5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted at the 2-position with a carboxamide group and a bromine atom at the 5-position. Additionally, it contains a pyridine ring attached via an ethyl linker to the nitrogen atom of the carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of Carboxamide: The brominated furan is then reacted with an appropriate amine, such as 2-(pyridin-3-yl)ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for bromination, and employing automated systems for the coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the pyridine moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new drugs and materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a furan ring substituted at the 2-position with a carboxamide group and a bromine atom at the 5-position.
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and the amide linkage but differ in the substituents on the furan ring.
Uniqueness
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of a brominated furan ring, a pyridine moiety, and an ethyl linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-N-(2-pyridin-3-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-4-3-10(17-11)12(16)15-7-5-9-2-1-6-14-8-9/h1-4,6,8H,5,7H2,(H,15,16) |
InChI Key |
LLDRACGTEOADDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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